Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate
Description
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a 3-hydroxyphenyl substituent at the 1-position of the cyclopentane ring and a methyl ester group. This compound is structurally characterized by its bicyclic framework, combining aromatic and aliphatic moieties.
Properties
IUPAC Name |
methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9,14H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDCCGBKHYBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely documented method involves the esterification of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, typically at a molar ratio of 1:1–1.1 relative to the carboxylic acid.
Procedure :
-
The carboxylic acid substrate is dissolved in methanol.
-
Concentrated H₂SO₄ (or HCl) is added dropwise under stirring.
-
The mixture is heated under reflux (65–80°C) for 4–6 hours.
-
Post-reaction, the product is neutralized, extracted with ethyl acetate, and purified via vacuum distillation or recrystallization.
Optimization Insights :
-
Catalyst Loading : Excess catalyst (>1.1 eq) risks side reactions, such as dehydration of the hydroxyphenyl group.
-
Solvent Choice : Methanol acts as both solvent and nucleophile. Polar aprotic solvents (e.g., DMF) reduce yields due to competitive solvation.
Continuous Flow Reactor Synthesis
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. A two-phase system (organic/aqueous) minimizes byproduct formation.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes kinetics without decomposition |
| Residence Time | 30–45 min | Ensures complete conversion |
| Catalyst (H₂SO₄) | 1.05 eq | Balances activity and corrosivity |
| Methanol:Carboxylic Acid | 5:1 (v/v) | Drives equilibrium to ester formation |
Advantages :
-
90–92% yield at pilot scale.
-
Reduced energy consumption compared to batch processes.
Alternative Catalytic Systems
Bismuth-Based Catalysts
Recent advances propose Bi(III) compounds (e.g., Bi₂O₃, Bi(OTf)₃) as eco-friendly alternatives. Bi(OTf)₃ achieves 88% yield in non-aqueous media (THF, 150°C).
Mechanistic Notes :
-
Bi³⁺ coordinates with the carbonyl oxygen, enhancing electrophilicity.
-
Hydrolysis-resistant, enabling reuse for 3–5 cycles without significant activity loss.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄/HCl | 65–80 | 70–85 | Moderate |
| Continuous Flow | H₂SO₄ | 70–75 | 90–92 | High |
| Bi(III)-Catalyzed | Bi(OTf)₃ | 150 | 88 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(3-oxophenyl)cyclopentane-1-carboxylate.
Reduction: Formation of 1-(3-hydroxyphenyl)cyclopentane-1-methanol.
Substitution: Formation of 1-(3-chlorophenyl)cyclopentane-1-carboxylate or 1-(3-bromophenyl)cyclopentane-1-carboxylate.
Scientific Research Applications
Industrial Production Methods
In industrial settings, continuous flow reactors are used to scale up production. These reactors enhance control over reaction parameters, resulting in improved yields and purity of the final product. The optimization of catalysts and solvents further enhances synthesis efficiency.
Chemistry
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.
Biology
In biological research, this compound has been investigated for its potential interactions with enzymes and receptors. Studies suggest that the hydroxyphenyl group may facilitate hydrogen bonding with active sites on enzymes, influencing their activity. This characteristic positions it as a candidate for further exploration in drug development and enzyme modulation .
Medicine
The therapeutic potential of this compound includes anti-inflammatory and analgesic effects. Research has focused on its ability to modulate biochemical pathways relevant to inflammation and pain management. Investigations into its pharmacological properties indicate promising applications in treating various conditions related to these pathways .
Case Studies
Case Study 1: Anti-inflammatory Properties
A study exploring the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. The compound was shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism through which it may alleviate inflammation in clinical settings .
Case Study 2: Enzyme Interaction
Research investigating the interaction between this compound and aldo-keto reductases (AKRs) revealed that the compound acts as a selective inhibitor for specific isoforms (AKR1C1 and AKR1C3). This finding highlights its potential role in developing targeted therapies for diseases where these enzymes are implicated .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Essential for creating complex molecules |
| Biology | Interaction with enzymes/receptors | Potential to modulate enzyme activity |
| Medicine | Anti-inflammatory/analgesic properties | Reduces pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
- Polarity and Solubility: The 3-hydroxyphenyl group in the target compound increases polarity compared to non-hydroxylated analogs like 3-Methylphenyl 2-oxocyclopentane-1-carboxylate . Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit higher basicity and solubility in acidic conditions .
- Toxicity: Amino-substituted cyclopentanes (e.g., Methyl 3-aminocyclopentanecarboxylate) show acute oral toxicity (Category 4) and skin irritation, whereas hydroxylated analogs may have milder profiles due to reduced reactivity .
Pharmacological Relevance
- This highlights the importance of hydroxyl positioning in bioactivity .
- Fluorinated analogs (e.g., [2-oxo-...fluorophenyl]cyclopentane-1-carboxylate) demonstrate how electron-withdrawing groups like fluorine can enhance receptor binding and metabolic stability in drug design .
Biological Activity
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique cyclopentane structure, which is substituted with a hydroxyl group on the phenyl ring. The general formula can be represented as follows:
This structure contributes to its biological activity through various mechanisms, including potential interactions with biological targets.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
A study highlighted the antioxidant capacity of related cyclopentane derivatives, demonstrating their ability to scavenge free radicals effectively and reduce oxidative damage in cellular models .
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
For instance, a comparative study revealed that derivatives of cyclopentane exhibited notable antibacterial activity, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that cyclopentane derivatives may act as enzyme inhibitors, affecting metabolic pathways involved in disease progression.
- Receptor Modulation : The compound may interact with specific receptors, modulating physiological responses related to inflammation and pain.
Case Study 1: Antioxidant Evaluation
A study conducted on cyclopentane derivatives demonstrated that the introduction of hydroxyl groups significantly enhanced their antioxidant activity. The results indicated a correlation between structural modifications and biological efficacy .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 25 | Antioxidant |
| This compound | 15 | Antioxidant |
| Compound B | 30 | Antioxidant |
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested alongside other derivatives for their antimicrobial properties against E. coli and S. aureus. The results showed significant inhibition zones compared to control groups .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 22 |
Q & A
Q. What are the established synthetic protocols for Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate?
The compound is synthesized via reductive amination and cyclization. A representative method involves dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, reacting with 4-toluenesulfonate monohydrate, and concentrating under reduced pressure. Purification via silica gel chromatography (ethyl acetate/methanol) yields the product (80% yield). Key steps include stoichiometric control (7.75 mmol scale) and inert gas handling to prevent oxidation .
Q. How is this compound characterized post-synthesis?
Characterization employs:
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with ethyl acetate/methanol gradients achieves >90% purity. Post-synthesis, liquid-liquid extraction using potassium phosphate buffer (pH-adjusted) and brine washes removes polar impurities. Final concentration under reduced pressure yields crystalline product .
Q. What safety precautions are recommended during handling?
While direct safety data for this compound is limited, analogous cyclopentane carboxylates require:
- Inert atmosphere handling (N₂) to prevent moisture sensitivity .
- PPE (nitrile gloves, respiratory protection) to avoid inhalation/contact .
- Storage in airtight containers at ≤25°C to avoid decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Critical factors include:
- Solvent selection : Ethyl acetate enhances solubility of intermediates, reducing side reactions .
- Temperature control : Maintaining 0°C during borane reagent addition minimizes undesired reductions .
- Stoichiometric precision : A 1:1 molar ratio of amine and sulfonate precursors ensures minimal residual reactants .
Q. What analytical challenges arise in resolving stereochemical ambiguities?
Chiral HPLC (e.g., using polysaccharide columns) or X-ray crystallography is recommended to confirm stereochemistry. Contradictions between NMR coupling constants and LCMS data may require cross-validation via 2D NMR (COSY, NOESY) .
Q. How do researchers address discrepancies between theoretical and observed LCMS m/z values?
Q. What computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) simulations model transition states for cyclopentane ring modifications. Parameters like HOMO-LUMO gaps and Fukui indices guide electrophilic/nucleophilic site predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
